molecular formula C8H8ClF2NO B113019 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride CAS No. 786719-60-6

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

Cat. No. B113019
M. Wt: 207.6 g/mol
InChI Key: IVNYKZOEFAMYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride (2A1DFPEH) is a compound of interest to many scientists due to its various applications. It is a substituted phenylacetone derivative and is used in various scientific research and lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a compound that has been utilized in various chemical syntheses and analyses. Its properties and applications in scientific research primarily revolve around its reactivity and role in forming more complex chemical structures.

  • Pyrolysis and Structural Analysis :

    • Research has explored the pyrolysis products of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), demonstrating the compound's susceptibility to heat-induced degradation and the potential formation of multiple pyrolysis products. This study offers insights into the stability and reactive pathways of similar compounds under heat exposure (Texter et al., 2018).
  • Heterocyclization and Formation of Complex Molecules :

    • The compound has been used in reactions leading to heterocyclization, resulting in the formation of complex molecules like isoflavones and various heterocyclic structures. This underlines its utility in synthesizing biologically active molecules and advancing organic chemistry research (Moskvina et al., 2015).
  • Synthesis of Schiff Bases and Anti-fungal Applications :

    • The compound has been involved in the synthesis of Schiff bases with anti-fungal activities, indicating its importance in pharmaceutical research and drug development (Khatun et al., 2012).
  • Enzymatic Processes and Industrial Applications :

    • Studies have explored its role in enzymatic processes for the preparation of important intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating its potential in green chemistry and industrial applications (Guo et al., 2017).
  • Antimicrobial Activity and Pharmaceutical Development :

    • Research has been conducted on derivatives of the compound, studying their synthesis and antimicrobial activity. This highlights its relevance in developing new pharmaceuticals and studying the interaction of chemical compounds with biological systems (Wanjari, 2020).

properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNYKZOEFAMYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641019
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

CAS RN

786719-60-6
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

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